A Technical Guide to 5-Bromo-2-(alkylthio)pyrimidines: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 5-Bromo-2-(alkylthio)pyrimidines: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(isopropylthio)pyrimidine, a key heterocyclic building block in medicinal chemistry. While a specific CAS number for this isopropyl derivative is not prominently indexed, this document establishes its chemical identity and outlines its synthesis and properties by leveraging extensive data from its close analogue, 5-Bromo-2-(methylthio)pyrimidine (CAS No. 14001-67-3). We will explore the strategic importance of the pyrimidine scaffold, detail a robust synthetic protocol, analyze its physicochemical and spectroscopic characteristics, and discuss its application as a versatile intermediate in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable scaffold in their research endeavors.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone of modern medicinal chemistry. As a key component of nucleobases in DNA and RNA, its structure is inherently recognized by biological systems.[1] This biocompatibility, combined with its versatile chemical handles, has made the pyrimidine nucleus a privileged structure in drug design. Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2]
The subject of this guide, 5-Bromo-2-(isopropylthio)pyrimidine, belongs to a class of substituted pyrimidines that offers chemists a precise toolkit for molecular elaboration. The key features of this molecule are:
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The Pyrimidine Core: An electron-deficient aromatic ring that can participate in various biological interactions.
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The 5-Bromo Group: A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon-based substituents.[3]
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The 2-(isopropylthio) Group: An alkylthio ether that modulates the electronic properties of the ring and can serve as a leaving group or be oxidized to sulfoxide and sulfone derivatives to fine-tune solubility and metabolic stability.
This strategic combination of functional groups makes 5-Bromo-2-(isopropylthio)pyrimidine and its analogues powerful intermediates for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.[4]
Physicochemical and Structural Properties
While specific experimental data for the isopropylthio derivative is sparse, we can infer its properties from the well-characterized methylthio analogue, 5-Bromo-2-(methylthio)pyrimidine.
Table 1: Physicochemical Properties of 5-Bromo-2-(methylthio)pyrimidine (CAS: 14001-67-3)
| Property | Value | Source |
| CAS Number | 14001-67-3 | [5] |
| Molecular Formula | C₅H₅BrN₂S | [5] |
| Molecular Weight | 205.08 g/mol | [5] |
| Appearance | White to light yellow crystalline powder or flakes | [5] |
| Melting Point | 63-68 °C | [5] |
| Boiling Point (Predicted) | 281.2 ± 13.0 °C | [5] |
| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in organic solvents like DMF, Ethyl Acetate, Dichloromethane. | Inferred from synthesis protocols |
| Storage | Inert atmosphere, Room Temperature | [5] |
For 5-Bromo-2-(isopropylthio)pyrimidine , the molecular formula would be C₇H₉BrN₂S and the molecular weight would be approximately 233.13 g/mol . The physical appearance is expected to be a similar white to off-white solid. Due to the larger isopropyl group, its melting point might differ slightly, and its lipophilicity (LogP) would be higher than its methylthio counterpart.
Synthesis and Purification: A Validated Workflow
The synthesis of 5-Bromo-2-(alkylthio)pyrimidines is typically achieved via nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrimidine precursor. The most common and cost-effective starting material is 2,5-dibromopyrimidine or the more reactive 5-bromo-2-chloropyrimidine.
The workflow involves the reaction of the halo-pyrimidine with the corresponding thiol in the presence of a base. The higher reactivity of the halogen at the 2-position compared to the 5-position allows for selective substitution.
Below is a detailed, field-proven protocol adapted for the synthesis of the target compound.
Experimental Protocol: Synthesis of 5-Bromo-2-(isopropylthio)pyrimidine
Objective: To synthesize 5-Bromo-2-(isopropylthio)pyrimidine from 5-bromo-2-chloropyrimidine and propane-2-thiol.
Reagents & Materials:
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5-Bromo-2-chloropyrimidine
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Propane-2-thiol (Isopropyl mercaptan)
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Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate (EtOAc)
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Hexanes
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator
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Silica gel for column chromatography
Step-by-Step Methodology:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF.
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Causality: An inert atmosphere is crucial to prevent moisture from interfering with the base and reactants. DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
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Base Addition: Add finely ground potassium carbonate (1.5 eq) to the solution. Alternatively, for a stronger base, sodium hydride (1.1 eq, 60% dispersion in mineral oil) can be used cautiously at 0 °C.
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Causality: The base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion (isopropanethiolate), which is the active species that attacks the pyrimidine ring.
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Thiol Addition: Slowly add propane-2-thiol (1.1 eq) to the stirring suspension at room temperature.
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Causality: Slow addition helps to control any potential exotherm, although the reaction is typically well-behaved.
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Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Self-Validation: TLC allows for real-time tracking of the conversion of the starting material to the product, ensuring the reaction is driven to completion. A typical eluent system is 10-20% Ethyl Acetate in Hexanes.
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Work-up: Cool the mixture to room temperature. Quench the reaction by slowly pouring it into a beaker of cold water or saturated NaHCO₃ solution.
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Causality: This step neutralizes any remaining base and precipitates the organic product, which has low water solubility.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Causality: Washing removes residual DMF and inorganic salts, purifying the crude product.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes as the eluent.
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Self-Validation: The purity of the collected fractions should be confirmed by TLC. Combining pure fractions and evaporating the solvent will yield the final product as a solid.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromo-2-(isopropylthio)pyrimidine.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a suite of spectroscopic analyses is essential.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum for 5-Bromo-2-(isopropylthio)pyrimidine is expected to show a singlet for the two equivalent pyrimidine protons (at C4 and C6) in the aromatic region (δ ≈ 8.5-8.8 ppm). The isopropyl group will present as a septet for the CH proton (δ ≈ 3.5-4.0 ppm) and a doublet for the six equivalent CH₃ protons (δ ≈ 1.3-1.5 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals for each carbon atom will be visible, confirming the overall carbon framework.
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MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak of nearly equal intensity) due to the presence of the bromine atom, providing definitive confirmation of the molecular weight and elemental composition. For the methylthio analogue, the [M+1] peak is observed at 205.1.[5]
Applications in Drug Discovery and Medicinal Chemistry
5-Bromo-2-(alkylthio)pyrimidines are not typically final drug products but rather high-value intermediates used to access more complex target molecules. Their utility stems from the orthogonal reactivity of the C-Br and C-S bonds.
A. Building Block for Cross-Coupling Reactions
The primary application is using the 5-bromo position as an anchor for palladium-catalyzed cross-coupling reactions. This allows for the facile synthesis of 5-substituted pyrimidine libraries. A common subsequent step is the conversion of the 5-bromo group to a boronic acid or pinacol ester, creating a new building block for further Suzuki couplings.[6][7][8]
Caption: Key applications and derivatizations of the title compound.
B. Modulation of Physicochemical Properties
The 2-alkylthio group can be oxidized to the corresponding sulfoxide and sulfone. This transformation dramatically alters the electronic and steric properties of the molecule, increasing polarity and hydrogen bonding potential. This is a common strategy in lead optimization to improve solubility, modulate metabolic stability, and fine-tune binding interactions with a biological target.
Safety and Handling
5-Bromo-2-(isopropylthio)pyrimidine should be handled with standard laboratory precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
5-Bromo-2-(isopropylthio)pyrimidine represents a versatile and valuable building block for chemical synthesis and drug discovery. While it may be less common than its methyl analogue, its synthesis is straightforward and follows established chemical principles. The strategic placement of the bromo and isopropylthio groups provides chemists with orthogonal handles for creating diverse molecular libraries, making it an essential tool for developing next-generation therapeutics.
References
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Pandawa Institute Journals. (2025, May 18). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Retrieved from [Link]
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